(2-Methyl-indol-1-yl)-acetaldehyde
Description
(2-Methyl-indol-1-yl)-acetaldehyde is an indole derivative featuring a methyl group at the 2-position of the indole ring and an acetaldehyde substituent at the 1-position (Figure 1). Indole derivatives are widely studied for their biological activities, including neuroprotective, anti-proliferative, and enzymatic modulation properties . The acetaldehyde moiety enhances reactivity due to its electrophilic carbonyl group, enabling participation in condensation reactions (e.g., Schiff base formation) .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(2-methylindol-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H11NO/c1-9-8-10-4-2-3-5-11(10)12(9)6-7-13/h2-5,7-8H,6H2,1H3 |
InChI Key |
VBCBRXVHTTYCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2-Methyl-indol-1-yl)-acetaldehyde with structurally analogous indole derivatives:
Key Observations:
- Functional Groups : The aldehyde group in this compound confers higher reactivity compared to carboxylic acids or esters, making it suitable for dynamic covalent chemistry (e.g., drug conjugation). Esters (e.g., ethyl/methyl) offer improved stability .
- Substituent Effects : Halogenation (e.g., Cl, Br at the 5-position) enhances bioactivity in pharmaceutical contexts, as seen in indomethacin analogs . Methoxy groups (e.g., 5-methoxy) may influence electronic properties and solubility .
Reactivity and Stability
- Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group undergoes nucleophilic addition and oxidation more readily than carboxylic acids or esters. For instance, acetaldehyde reacts with amines to form imines, a property leveraged in adsorbent materials . In contrast, acetic acid derivatives participate in salt formation or esterification .
- Artifact Formation : Acetaldehyde derivatives are prone to artifact formation in oxidative environments (e.g., ozone exposure), necessitating careful handling .
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